1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a complex organic compound characterized by its unique thiazole ring structure combined with a chlorophenyl group and an ethanamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C12H10ClN2S, and it has a molecular weight of 251.73 g/mol. The compound is classified under thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects.
The synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine typically involves multi-step organic reactions. One established method begins with the Hantzsch thiazole synthesis, where α-haloketones are reacted with thioamides under acidic conditions to form the thiazole ring. Following this, the introduction of the chlorophenyl group can be achieved through electrophilic aromatic substitution reactions. Finally, the ethanamine moiety is attached via reductive amination, where an intermediate ketone is reduced in the presence of an amine and a reducing agent such as sodium borohydride .
The synthesis process may include the following steps:
The molecular structure of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine features a thiazole ring that contributes to its reactivity and biological activity. The compound's structural formula can be represented as follows:
Key structural data includes:
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine can undergo various chemical reactions:
The specific reaction conditions (solvents, temperature, catalysts) can significantly influence the yield and purity of the synthesized compound.
The mechanism of action for 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors related to inflammation and pain pathways. The compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response .
Biological assays have indicated that derivatives of this compound exhibit significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications.
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the identity and purity of synthesized compounds .
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has potential applications in medicinal chemistry due to its anti-inflammatory and analgesic properties. Research indicates that compounds within this class could serve as lead compounds for developing new therapeutic agents targeting pain management and inflammatory diseases. Additionally, they may find applications in agricultural chemistry for pest control due to their bioactive properties.
The design of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine leverages the privileged status of thiazole scaffolds in medicinal chemistry. Thiazoles exhibit broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects, attributed to their ability to engage biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking [3] [10]. Modifications focused on the CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) pharmacophore, a known human Constitutive Androstane Receptor (hCAR) agonist. Key changes included replacing the oxime linker with a flexible amine group to enhance metabolic stability and reduce susceptibility to hydrolysis. The 4-chlorophenyl moiety at C2 of the thiazole ring was retained due to its proven role in target binding affinity, as chlorine’s electron-withdrawing properties optimize electronic distribution for receptor interactions [9] .
Oxime linkers in thiazole-based agonists often suffer from in vivo instability due to enzymatic cleavage. Replacing the oxime (‑CH=N‑O‑) with an amine (‑CH₂‑NH₂) linker mitigated this limitation. The ethylamine spacer maintains optimal distance (∼5 Å) between the thiazole core and aryl group, preserving pharmacophore geometry while improving pharmacokinetic properties. This modification reduced metabolic degradation in microsomal assays by 70% compared to oxime analogs, confirmed via HPLC stability studies [5] [7].
Synthesis commenced with 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone (EVT-376709, CAS: 54001-07-9), commercially sourced or synthesized via Hantzsch cyclization. Key steps included:
Table 1: Characterization of Key Intermediates
Intermediate | Molecular Formula | Key Spectral Data |
---|---|---|
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | C₁₂H₁₀ClNOS | ¹H NMR (CDCl₃): δ 2.71 (s, 3H, CH₃), 2.89 (s, 3H, COCH₃), 7.52–8.01 (m, 4H, Ar-H) [8] [9] |
α-Chloroaldehyde Derivative | C₁₂H₉Cl₂NOS | IR (KBr): 1695 cm⁻¹ (C=O); MS: m/z 294 [M+H⁺] |
The thiazole core was assembled using the Hantzsch thiazole synthesis:
Systematic aryl substitutions revealed the 4-chlorophenyl group as optimal for hCAR activation. Analog libraries tested against hCAR-driven luciferase assays showed:
Table 2: Substituent Effects on hCAR Agonist Activity
Aryl Substituent | EC₅₀ (µM) | Relative Efficacy (%) |
---|---|---|
4-Cl | 1.2 | 100 |
4-CF₃ | 0.8 | 98 |
4-OCH₃ | 6.4 | 32 |
2-Cl | 5.5 | 41 |
The ethylamine linker’s conformation directly influences hCAR binding:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1